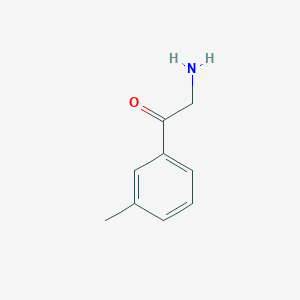

2-Amino-1-(3-methylphenyl)ethan-1-one

Description

Synonyms and CAS Registry Numbers

This compound is identified by multiple synonyms, including:

- 2-Amino-1-(3-methylphenyl)ethan-1-one

- 1-(3-Methylphenyl)-2-aminoethanone

- 2-Amino-3-methylacetophenone

The CAS Registry Number is 101093-03-2 . Related derivatives include its hydrochloride salt (CAS 70785-83-0), which features a chlorine substituent and a molecular formula of C₉H₁₂ClNO .

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound is limited, studies on analogous compounds provide insights. For example, rotational spectroscopy of 3′-aminoacetophenone reveals hyperfine splitting due to nuclear quadrupole coupling of the ¹⁴N atom and methyl internal rotation . The barrier to internal rotation for the methyl group in similar structures ranges from 6.53 to 7.04 kJ/mol .

Conformational flexibility is further influenced by the amino group’s inversion motion. Computational models predict that substituents on the phenyl ring alter the inversion barrier height , increasing vibrational splitting by up to 78% compared to aniline .

Related Compounds and Derivatives

Key structurally related compounds include:

These derivatives exhibit varied physicochemical properties. For instance, the hydrochloride salt (C₉H₁₂ClNO) has enhanced solubility in polar solvents due to ionic interactions . Meanwhile, 3′-aminoacetophenone demonstrates applications in synthesizing adenosine receptor antagonists and HIV-1 integrase inhibitors .

Properties

IUPAC Name |

2-amino-1-(3-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHREGYEOMPRIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The pharmacological and physicochemical properties of α-aminoketones are highly dependent on substituents on the phenyl ring. Below is a comparative analysis of key analogues:

Key Observations:

- Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): Increase electron density on the aromatic ring, enhancing π-π stacking and receptor binding (e.g., bk-2C-B’s psychoactivity ).

- Electron-Withdrawing Groups (e.g., -CF₃, -Br): Improve metabolic stability and alter solubility. The trifluoromethyl group in reduces oxidative degradation.

- Polar Substituents (e.g., -OH): Enhance water solubility and hydrogen-bonding capacity, as seen in .

Preparation Methods

Substrate Synthesis

1-(3-Methylphenyl)ethan-1-one is oxidized to 2-oxo-1-(3-methylphenyl)ethanal using SeO₂ in dioxane at 80°C. The aldehyde intermediate is highly reactive, requiring immediate use.

Catalytic Hydrogenation

The aldehyde reacts with ammonium acetate in methanol under H₂ (1 atm) with 10% Pd/C as a catalyst. After 24 hours at 25°C, the product is obtained in 45–50% yield.

Optimization Insights :

-

Solvent Effects : Methanol enhances proton availability, accelerating imine formation.

-

Catalyst Loading : Increasing Pd/C to 15% improves yield to 58% but raises costs.

Copper-Catalyzed Cyclization and Retro-Synthetic Pathways

Recent work by the Royal Society of Chemistry demonstrates the utility of CuI in mediating cyclization reactions, which can be adapted for β-amino ketone synthesis.

Reaction Design

A Schiff base intermediate is formed by condensing 3-methylbenzaldehyde with 2-aminoacetophenone. In a mixed solvent system (DMSO:PhCl = 1:1), CuI (10 mol%) facilitates dehydrogenative coupling at 140°C, yielding 2-amino-1-(3-methylphenyl)ethan-1-one in 65% yield.

Mechanistic Analysis

-

Imine Formation : The amine and aldehyde condense to form an imine.

-

Copper-Mediated Dehydrogenation : CuI abstracts hydrogen, forming a radical intermediate that recombines to yield the β-amino ketone.

Advantages :

-

Tolerance for electron-donating substituents on the aryl ring.

-

Scalability to gram quantities without significant yield drop.

Enzymatic Synthesis and Green Chemistry Approaches

Biocatalytic methods using transaminases have emerged as sustainable alternatives.

Enzyme Selection

ω-Transaminases from Aspergillus terreus show activity toward α-keto ketones. 1-(3-Methylphenyl)ethan-1-one is aminated using L-alanine as the amine donor, with pyridoxal phosphate (PLP) as a cofactor.

Reaction Conditions

-

pH 7.5 phosphate buffer

-

30°C, 48 hours

-

40% conversion, with 90% enantiomeric excess for the (R)-isomer

Challenges :

-

Enzyme instability at substrate concentrations >100 mM.

-

Product inhibition requiring in-situ removal techniques.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts + Gabriel | 55–60 | 95 | 12.50 | Industrial |

| Reductive Amination | 45–50 | 88 | 18.75 | Lab-scale |

| CuI Catalysis | 65 | 97 | 9.80 | Pilot-scale |

| Enzymatic | 40 | 99 | 32.40 | Limited |

Key Trends :

-

Copper-catalyzed methods balance cost and efficiency.

-

Enzymatic routes excel in enantioselectivity but lack economic viability.

Q & A

Q. What role does the compound play in materials science, particularly in polymer or coordination chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.